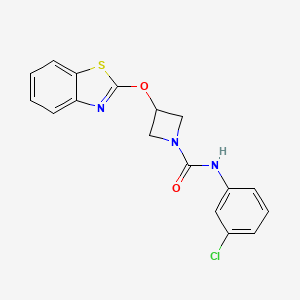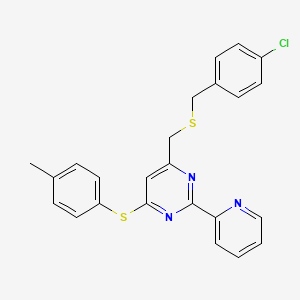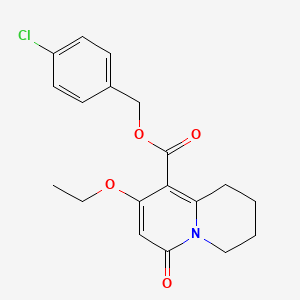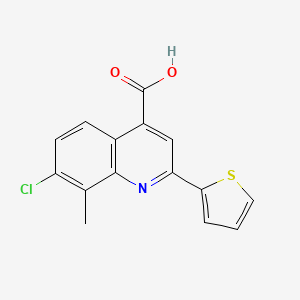![molecular formula C19H13ClN2O2S B2737415 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921544-94-7](/img/structure/B2737415.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide is a complex organic compound that features a benzo[d]oxazole ring, a phenyl group, a chlorothiophene moiety, and an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an ortho-aminophenol with a carboxylic acid derivative.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between a halogenated benzo[d]oxazole and a phenylboronic acid.
Introduction of the chlorothiophene moiety: This can be done via a halogenation reaction followed by a thiophene substitution.
Formation of the acetamide group: This final step might involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-bromothiophen-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-methylthiophen-2-yl)acetamide: Similar structure with a methyl group instead of chlorine.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-nitrothiophen-2-yl)acetamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-17-9-8-14(25-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)24-19/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBKTHOZSKSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2737338.png)
![ethyl 6-(4-butoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2737339.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)
![N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)
![2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2737345.png)

![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2737347.png)
![3-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2737352.png)


